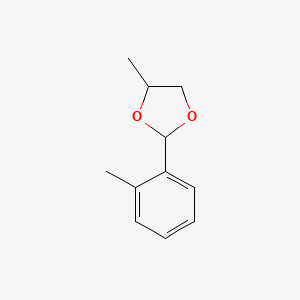
p-Tolualdehyde propylene glycol acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Tolualdehyde propylene glycol acetal: is a chemical compound with the molecular formula C11H14O2 4-methyl-2-(o-tolyl)-1,3-dioxolane . This compound is a derivative of p-tolualdehyde and propylene glycol, and it is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-tolualdehyde propylene glycol acetal typically involves the reaction of p-tolualdehyde with propylene glycol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and large-scale distillation units are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: p-Tolualdehyde propylene glycol acetal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield p-toluic acid or p-tolualdehyde derivatives.
Reduction: Reduction reactions can produce p-tolylmethanol or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted p-tolualdehyde propylene glycol acetals.
Scientific Research Applications
p-Tolualdehyde propylene glycol acetal is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
p-Tolualdehyde propylene glycol acetal is similar to other acetal derivatives, such as benzaldehyde propylene glycol acetal and phenylacetaldehyde propylene glycol acetal . it is unique in its structure and reactivity due to the presence of the p-tolyl group, which imparts specific chemical properties and biological activities.
Comparison with Similar Compounds
Benzaldehyde propylene glycol acetal
Phenylacetaldehyde propylene glycol acetal
p-Tolualdehyde ethylene glycol acetal
p-Tolualdehyde butylene glycol acetal
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-methyl-2-(2-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-6,9,11H,7H2,1-2H3 |
InChI Key |
FBCXATUWPYULPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


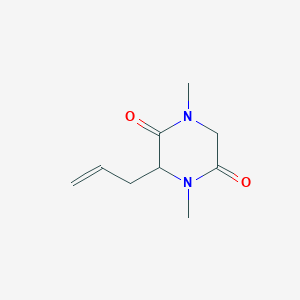
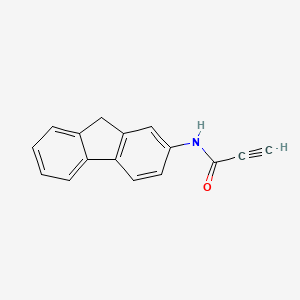
![[(E)-(4-hexyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B15349438.png)
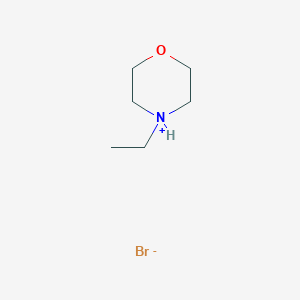
![1-(Pyridin-4-ylmethyl)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B15349453.png)
![1-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15349465.png)
![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1-(1-naphthalenyl)-2,4-dioxo-3-propyl-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B15349484.png)
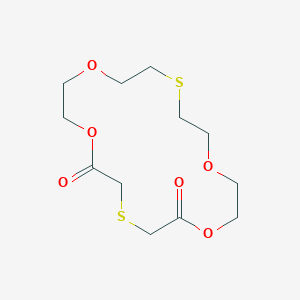
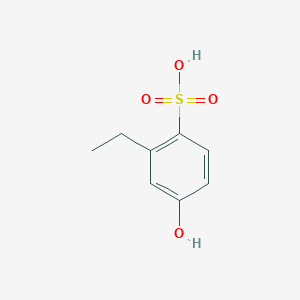

![Methyl 3-[(4-chlorophenyl)methylsulfanyl]-2-methylpropanoate](/img/structure/B15349517.png)
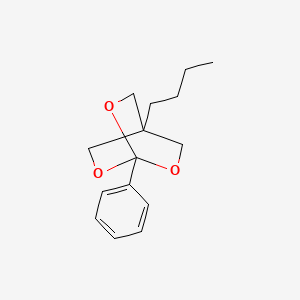
![Acetamide, N-[2-(chloroacetyl)phenyl]-](/img/structure/B15349535.png)
![5-cyclopropyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15349536.png)
